4-Chloro-2,3-difluorophenylboronic acid

Descripción

4-Chloro-2,3-difluorophenylboronic acid (CAS: 1160561-28-3) is a halogenated arylboronic acid with the molecular formula C₆H₄BClF₂O₂ and a molecular weight of 192.36 g/mol . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal chemistry and materials science, due to its ability to introduce substituted aromatic rings into complex molecules. The chlorine and fluorine substituents at the 2-, 3-, and 4-positions of the phenyl ring confer distinct electronic and steric properties, influencing its reactivity and applications in organic synthesis.

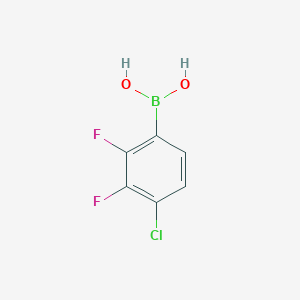

Structure

2D Structure

Propiedades

IUPAC Name |

(4-chloro-2,3-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADBJOSUOMFYHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Lithiation and Boronation

A common and effective method starts from 4-chloro-2,3-difluorobenzene or closely related analogs. The procedure involves:

- Treatment of the chlorodifluorobenzene with an alkyllithium reagent, typically n-butyllithium (n-BuLi) , at low temperatures (e.g., -78 °C) to generate the aryllithium intermediate via lithium-halogen exchange or directed ortho-lithiation.

- Subsequent reaction of the aryllithium species with trimethyl borate (B(OMe)3) , which acts as an electrophilic boron source, forming a boronate ester intermediate.

- Hydrolysis of the boronate ester under acidic aqueous conditions (e.g., with hydrochloric acid) to afford the boronic acid.

This method provides good control over regioselectivity and typically yields high purity products.

Isolation and Purification

After hydrolysis, the reaction mixture contains aqueous and organic layers. The isolation of the boronic acid can be enhanced by:

- Using a water-miscible organic solvent such as acetonitrile (MeCN) to form a biphasic system.

- Adding a salt (e.g., saturated NaCl solution) to promote phase separation and improve extraction efficiency.

- Separating the MeCN layer containing the boronic acid, which can be used directly in subsequent reactions or further purified by evaporation and drying under vacuum.

This approach reduces the number of unit operations and can yield boronic acid with purity above 95% and yields ranging from approximately 80% to over 90% depending on conditions.

Data Summary Table: Preparation Parameters and Outcomes

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Starting material | 4-Chloro-2,3-difluorobenzene | Commercially available or synthesized precursor |

| Lithiation | n-Butyllithium, low temperature (-78 °C) | Formation of aryllithium intermediate |

| Boronation | Trimethyl borate (B(OMe)3), room temperature | Formation of boronate ester intermediate |

| Hydrolysis and acidification | Aqueous acid (6 M HCl), room temperature | Conversion to boronic acid |

| Extraction | Water + MeCN, saturated NaCl | Phase separation, improved yield |

| Isolation | Evaporation, vacuum drying | White solid, purity > 95%, yield ~80-90% |

Research Findings and Analysis

The lithiation-boronation route is well-documented for substituted phenylboronic acids, including various chloro- and fluoro-substituted derivatives. The presence of electron-withdrawing fluorine atoms influences the regioselectivity and reactivity during lithiation, often favoring selective metalation at positions ortho to halogens.

The use of n-BuLi is preferred over other organolithium reagents due to its strong basicity and ability to efficiently generate the aryllithium intermediate.

Trimethyl borate is a convenient boron electrophile, providing good yields and ease of handling compared to other boron reagents.

The acidification step is critical for protonating the boronate intermediate to the free boronic acid, with hydrochloric acid commonly used at concentrations around 6 M.

The extraction and isolation method involving acetonitrile and salt addition improves the separation of the boronic acid from aqueous impurities, allowing for direct use in further synthetic steps without extensive purification.

The overall process can be optimized to minimize unit operations, reduce solvent use, and enhance yield and purity, which is important for industrial scalability.

Comparative Notes on Similar Compounds

While specific literature on this compound is limited, closely related compounds such as 4-chloro-2,6-difluorophenylboronic acid share similar preparation strategies. For example, the preparation of 4-chloro-2,6-difluorophenylboronic acid also employs lithiation of the corresponding chlorodifluorobenzene followed by boronation and hydrolysis, with similar isolation techniques and yields reported.

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Chloro-2,3-difluorophenylboronic acid is widely utilized in the synthesis of complex organic molecules. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction , where it couples with aryl or vinyl halides to form biaryl compounds. This reaction is crucial in the pharmaceutical and agrochemical industries for producing various biologically active compounds.

Medicinal Chemistry

The compound serves as an intermediate in synthesizing various drug candidates. Its ability to form stable carbon-carbon bonds makes it ideal for constructing complex molecular architectures that are often required in medicinal chemistry.

Material Science

In material science, this compound is employed in developing new materials with specific electronic properties. It can be used to synthesize polymers and advanced materials that exhibit unique characteristics beneficial for electronic applications.

Biochemical Applications

While the cellular effects of this compound are not extensively documented, boronic acids generally interact with enzymes and proteins containing serine or threonine residues. This interaction can influence various cellular processes, including cell signaling pathways and gene expression.

Suzuki-Miyaura Cross-Coupling Reaction

This reaction involves coupling this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The following table summarizes key aspects of this reaction:

| Parameter | Details |

|---|---|

| Catalyst | Palladium (Pd) |

| Base | Common bases include potassium carbonate |

| Reaction Conditions | Mild conditions (room temperature) |

| Yield | Generally high yields of biaryl compounds |

Oxidation and Reduction Reactions

The boronic acid group can undergo oxidation to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate. Conversely, it can also be reduced to form boranes or boronates.

Case Study 1: Synthesis of Pharmaceutical Compounds

In a study focusing on synthesizing a new class of anti-cancer agents, researchers utilized this compound as a key intermediate. The compound was successfully coupled with various aryl halides to produce target molecules with significant cytotoxic activity against cancer cell lines.

Case Study 2: Development of Electronic Materials

Another research project explored the use of this compound in synthesizing conductive polymers. The study demonstrated that incorporating this compound into polymeric structures enhanced their electrical conductivity and thermal stability, making them suitable for applications in organic electronics.

Mecanismo De Acción

The mechanism of action of 4-Chloro-2,3-difluorophenylboronic acid primarily involves its role as a boron-containing reagent in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the boronic acid group .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Boronic Acids

Substituent Position and Electronic Effects

The reactivity of arylboronic acids is highly dependent on substituent positions and electronic effects. Below is a comparison with key analogs:

*Note: CAS for 2,4-difluorophenylboronic acid inferred from structural analogs in .

Key Findings:

- Electron-Withdrawing vs. Electron-Donating Groups: The chlorine in this compound enhances electrophilicity at the boron center compared to non-chlorinated analogs like 2,4-difluorophenylboronic acid .

- Steric Effects : Fluorine at the 6-position (4-chloro-2,6-difluoro analog) reduces reactivity in sterically demanding reactions compared to the 2,3-difluoro isomer .

Reactivity in Cross-Coupling Reactions

The presence of chlorine and fluorine substituents significantly impacts reaction kinetics and yields:

- Suzuki-Miyaura Coupling : this compound exhibits faster oxidative addition with palladium catalysts compared to 2,4-difluorophenylboronic acid, attributed to the electron-withdrawing chlorine enhancing electrophilicity .

- Selectivity : In multi-halogenated systems, the 2,3-difluoro configuration minimizes steric clashes during transmetalation, improving yields in aryl-aryl bond formation .

Physical and Chemical Properties

| Property | This compound | 4-Butoxy-2,3-difluorophenylboronic acid | 2,4-Difluorophenylboronic acid |

|---|---|---|---|

| Boiling Point (°C) | Not reported | 341.7 ± 52.0 | Not reported |

| Density (g/cm³) | Not reported | 1.2 ± 0.1 | 1.3 (estimated) |

| LogP (Partition Coefficient) | ~1.2 (estimated) | 0.82 | ~0.9 |

| Stability | Stable under inert conditions | Sensitive to hydrolysis due to butoxy | Stable |

Data compiled from .

Actividad Biológica

4-Chloro-2,3-difluorophenylboronic acid (CAS No. 154257-75-7) is a member of the boronic acid family, known for its diverse biological activities and applications in medicinal chemistry. This compound features a boronic acid functional group attached to a chlorinated and difluorinated phenyl ring, which enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C6H4BClF2O2

- Molecular Weight : 192.36 g/mol

- Physical State : Solid

- Melting Point : 174-176 °C

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, such as those found in carbohydrates and proteins. This property allows it to act as an inhibitor for various enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit proteases, particularly serine proteases, by forming stable complexes with the active site residues.

- Interaction with Insulin : Computational studies suggest that boronic acids can stabilize insulin by forming non-covalent interactions with specific amino acid residues, enhancing its therapeutic efficacy in diabetes management .

Biological Activity Overview

This compound exhibits a range of biological activities:

Case Study 1: Antidiabetic Properties

A theoretical model demonstrated that this compound interacts effectively with insulin. Molecular docking studies indicated a significant binding affinity to the insulin receptor, suggesting potential as an insulin sensitizer in diabetic therapies .

Case Study 2: Antiviral Activity

Research highlighted the antiviral properties of boronic acids against HCV NS3/4A protease. The compound was shown to inhibit viral replication in cell cultures at low micromolar concentrations, indicating its potential as a therapeutic agent for viral infections .

Case Study 3: Antiparasitic Effects

In vitro studies revealed that this compound exhibited selective toxicity against Leishmania amazonensis. The compound demonstrated an IC50 value below 10 µM, indicating strong antiparasitic activity while maintaining a high selectivity index .

Toxicity and Safety Profile

While boronic acids are generally considered safe for use in laboratory settings, toxicity assessments are crucial for evaluating their suitability as therapeutic agents. The compound has been classified with precautionary statements indicating potential risks upon exposure, necessitating careful handling during research and application .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 4-chloro-2,3-difluorophenylboronic acid with high purity?

- Methodology :

- Suzuki-Miyaura Coupling Precursor : Use halogenated precursors (e.g., 4-chloro-2,3-difluorobromobenzene) with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at reflux (60–80°C) for 12–24 hours .

- Purification : Recrystallize from ethanol/water mixtures or use silica gel chromatography with hexane/ethyl acetate gradients to remove unreacted boronating agents.

- Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR (δ -110 to -150 ppm for fluorinated arylboronic acids) .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H NMR for aromatic protons (δ 7.2–8.0 ppm), ¹¹B NMR for boronic acid moiety (δ 25–35 ppm), and ¹⁹F NMR to confirm fluorine positions .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]⁻ at m/z 210.97 (calculated for C₆H₃BClF₂O₂).

- Elemental Analysis : Ensure C, H, B, Cl, and F percentages align with theoretical values (e.g., C: 34.12%, B: 5.13%) .

Q. What are the optimal storage conditions to prevent decomposition of this boronic acid?

- Stability Protocol :

- Store at -20°C in amber vials under argon to minimize hydrolysis.

- Avoid prolonged exposure to moisture; use molecular sieves (3Å) in storage containers.

- Monitor degradation via periodic HPLC analysis (degradants appear as secondary peaks at 254 nm) .

Advanced Research Questions

Q. How do the chloro and fluoro substituents influence the reactivity of this boronic acid in cross-coupling reactions?

- Mechanistic Insights :

- Electron-Withdrawing Effects : The -Cl and -F groups reduce electron density at the boron atom, slowing transmetalation in Suzuki-Miyaura couplings but improving stability against protodeboronation.

- Regioselectivity : Fluorine’s ortho/para-directing nature may bias coupling reactions to specific positions in aryl halide partners.

- Kinetic Studies : Compare coupling rates with non-fluorinated analogs (e.g., 4-chlorophenylboronic acid) using time-resolved ¹⁹F NMR .

Q. What analytical methods can quantify trace impurities or byproducts in derivatives of this compound?

- Derivatization Approach :

- Adapted from Hypochlorite Analysis : React with 2,6-dimethylphenol to form halogenated derivatives (e.g., 4-chloro-2,6-dimethylphenol), followed by HPLC-UV (λ = 280 nm) with a C18 column and acetonitrile/water (70:30) mobile phase .

- Quenching Step : Add ascorbic acid post-derivatization to halt residual reactivity, ensuring accurate quantification .

Q. Can computational models predict the electronic properties or reaction pathways of this boronic acid?

- DFT Studies :

- Geometry Optimization : Use Gaussian 09 at the B3LYP/6-31G(d) level to calculate bond angles, charge distribution, and frontier orbitals (HOMO-LUMO gap ~5.2 eV).

- Reactivity Prediction : Simulate transition states for protodeboronation or cross-coupling to identify rate-limiting steps .

- Solvent Effects : Include PCM models for THF or water to assess solvation impacts on stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.